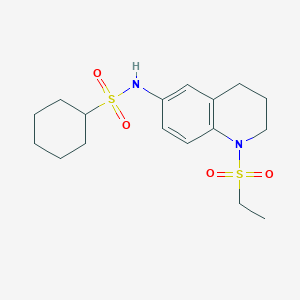

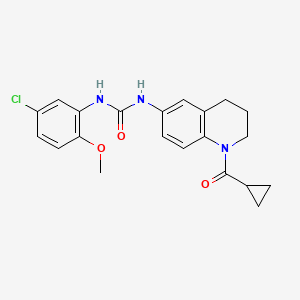

![molecular formula C17H17N3O3S B2926996 N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide CAS No. 325812-65-5](/img/structure/B2926996.png)

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide” is a complex organic compound. It contains a benzimidazole derivative, specifically 5,6-Dimethylbenzimidazole . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Benzimidazole derivatives like N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide have been extensively studied for their medicinal properties. These compounds are known to exhibit a range of biological activities, which makes them valuable in drug design and discovery . They can act as antimicrobial, antiviral, anticancer, and antifungal agents. The specific structural features of these derivatives allow for targeted modifications to enhance their efficacy and reduce side effects in therapeutic applications.

Biological Significance in Vitamin B12 Synthesis

The benzimidazole moiety, particularly the 5,6-dimethylbenzimidazole component, is a crucial part of vitamin B12. It serves as a ligand for the cobalt atom in the vitamin structure . This relationship underscores the biological significance of benzimidazole derivatives in essential biochemical pathways, including DNA synthesis, fatty acid metabolism, and energy production.

Chemical Synthesis and Industrial Applications

In the chemical industry, benzimidazole derivatives are used as intermediates in the synthesis of more complex molecules. The sulfonylphenyl group in N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide can act as a reactive site for further chemical transformations, leading to the production of various industrial compounds, including dyes, pigments, and advanced materials with specific desired properties .

Pharmacological Research

Pharmacological studies have shown that benzimidazole derivatives can be potent modulators of biological activity. They have been investigated for their potential in treating a wide array of diseases, from infections to chronic conditions like cancer. The pharmacodynamics and pharmacokinetics of these compounds are areas of active research, aiming to understand their mechanism of action and optimize their therapeutic profiles .

Molecular Biology and Genetics

In molecular biology, benzimidazole derivatives are used as tools to study genetic material. They can bind to nucleic acids and proteins, allowing researchers to probe the structure and function of these biomolecules. This binding capability also makes them useful in techniques such as DNA sequencing and gene expression analysis .

Environmental Science

Benzimidazole derivatives are also relevant in environmental science. They can be used to detect and quantify the presence of various substances in environmental samples. Their chemical reactivity allows them to form complexes with metals and organic compounds, which can be analyzed to monitor pollution levels and study the impact of contaminants on ecosystems .

Direcciones Futuras

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study . Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 5,6-Dimethylbenzimidazole may vary based on its structural features and substituent . In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics . Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Mecanismo De Acción

Target of Action

The primary target of N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .

Mode of Action

It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as nucleophilic and electrophilic substitutions .

Biochemical Pathways

The compound is a derivative of 5,6-Dimethylbenzimidazole, which is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase

Pharmacokinetics

The pharmacokinetic properties of similar benzimidazole derivatives suggest that these compounds may have good bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit diverse biological activities, making them intriguing subjects for further study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

Propiedades

IUPAC Name |

N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-8-16-17(9-12(11)2)20(10-18-16)24(22,23)15-6-4-14(5-7-15)19-13(3)21/h4-10H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAPLUPRPGCAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)

![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)

![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)